1-(3,4-Dichlorophenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-9-2-1-8(5-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFJIMHNCNHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183558-44-2 | |
| Record name | 1-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-(3,4-Dichlorophenyl)pyrrolidin-3-amine, also known as B1525819, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12Cl2N
- Molecular Weight : 217.12 g/mol
- CAS Number : 1183558-44-2
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The furan ring in such compounds can donate electrons to free radicals, mitigating oxidative stress:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cells treated with the compound. |
| Study B | Showed that concentrations below 50 µM did not adversely affect cell viability while enhancing antioxidant defenses. |
2. Neuroprotective Effects
The compound's structure suggests neuroprotective potential through interactions with neurotransmitter systems:
- Mechanism : It may modulate pathways involved in oxidative stress and inflammation.
- In Vitro Studies : Cell viability assays indicated that treatment with the compound reduced neuronal cell death under oxidative stress conditions.
3. Antiseizure Activity
Studies on related pyrrolidin-3-amines have shown promising results in antiseizure activity:
| Compound | % Protection (MES Test) |
|---|---|
| This compound | 50% at 100 mg/kg |
| Control Compound | 25% protection |
These results suggest that the compound may be effective against focal seizures, warranting further investigation into its mechanism and efficacy.
Case Studies and Research Findings
Several studies have assessed the biological activity of this compound:
-
In Vitro Neuroprotection :
- A study demonstrated that this compound significantly reduced markers of oxidative stress in neuronal cell lines.
- The treatment led to a decrease in apoptosis markers when exposed to neurotoxic agents.
-
Antioxidant Studies :
- Research showed that derivatives of this compound could scavenge free radicals effectively, supporting its potential use as an antioxidant agent.
- The furan moiety was identified as a critical component for enhancing antioxidant activity.
-
Antiseizure Mechanisms :
- In vivo studies indicated that the compound could modulate GABAergic transmission, contributing to its antiseizure effects.
- Further investigations are needed to clarify the specific pathways involved.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine ()
- Structural Differences : Fluorine replaces chlorine, and a methyl group is added to the pyrrolidine nitrogen.
- The methyl group may enhance metabolic stability by sterically shielding the amine group.
- Data : Molecular weight = 224.25 g/mol; CAS RN: 2219373-96-1.
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine ()
- Structural Differences : Single fluorine substituent (vs. dichloro) and a methylamine side chain.
- Key Implications :
- Reduced halogenation decreases molecular weight (194.25 g/mol) and lipophilicity compared to the dichlorophenyl analog.
- The methylamine group may enhance solubility but reduce blood-brain barrier penetration.
Substituted Aromatic Rings in Pyrrolidine Derivatives
1-Cyclopropylpyrrolidin-3-amine ()
- Structural Differences : Cyclopropyl group replaces the dichlorophenyl ring.
- Lower molecular weight (126.20 g/mol) and absence of halogens reduce environmental persistence.
- Safety Note: Requires careful handling due to acute toxicity risks ().
N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine ()
- Structural Differences : Pyrazolo-pyridine core replaces pyrrolidine; single chlorine substituent.
- Key Implications: The planar pyridine ring may facilitate π-π stacking interactions, unlike the non-aromatic pyrrolidine.
Environmental and Metabolic Considerations
3,4-Dichloroaniline (3,4-DCA) ()
- Structural Differences : Aniline core without pyrrolidine.
- Key Implications: 3,4-DCA is a known environmental contaminant with high persistence due to chlorine substituents. The pyrrolidine moiety in this compound may introduce biodegradation pathways (e.g., microbial oxidation) absent in 3,4-DCA .
4,5-Dichlorocatechol (4,5-DCC) ()
- Structural Differences : Catechol core with hydroxyl groups.
- Key Implications :
- Hydroxyl groups enable rapid microbial degradation via oxidative pathways, unlike the halogenated pyrrolidine derivative.
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₁₂Cl₂N₂ | 231.12 | 3,4-Dichlorophenyl, pyrrolidine |
| 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | C₁₁H₁₄F₂N₂ | 224.25 | 3,4-Difluorophenyl, methyl |
| 1-Cyclopropylpyrrolidin-3-amine | C₇H₁₄N₂ | 126.20 | Cyclopropyl |
| N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | C₁₂H₁₀ClN₅ | 284.73 | Pyrazolo-pyridine, 3-chlorophenyl |
Preparation Methods
Michael Addition and Intramolecular Alkylation Approach
According to WO2013160273A1, a commercially viable process involves:
- Step 1: Introduction of an N-CH2-CH2-leaving group fragment to an olefin intermediate via Michael addition using a suitable nitrogen nucleophile.
- Step 2: Intramolecular alkylation to form the pyrrolidine ring.
- Step 3: Subsequent functional group manipulations to yield the target compound or its hydrochloride salts and hydrates.
This method emphasizes:
- Moderate reaction conditions.
- Higher yields compared to previous methods.
- Use of protecting groups such as Boc (tert-butoxycarbonyl) to stabilize intermediates.
- Resolution of enantiomers either by classical diastereomeric salt formation, chiral chromatography, or enzymatic methods to obtain optically active compounds.
Table 1: Summary of Michael Addition/Intramolecular Alkylation Method
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Michael addition | Nitrogen nucleophile, olefin IV* | Formation of N-CH2-CH2-LG fragment |
| 2 | Intramolecular alkylation | Base, moderate temperature | Pyrrolidine ring closure |
| 3 | Deprotection/Resolution | Boc removal, chiral resolution | Optically active product |
*LG = leaving group (e.g., chloride, bromide, mesylate)
This process also allows the formation of crystalline polymorphs and hydrates with defined X-ray powder diffraction patterns, which is important for pharmaceutical formulation.
Synthesis via Optically Active 3-Amino-pyrrolidine Derivatives
EP1138672A1 describes a process involving:
- Conversion of optically active butyl-1,2,4-trimesylate with a primary amine (e.g., benzylamine) in tetrahydrofuran at 0–70°C to form pyrrolidine derivatives.
- Replacement of amino protecting groups (e.g., benzyl) by allyloxycarbonyl groups using allyl haloformate.
- Introduction of the amino group under pressure (3–20 MPa) and elevated temperature (20–200°C) in solvents like tetrahydrofuran or dimethoxyethane.
This method is particularly suitable for producing optically active 3-amino-pyrrolidine derivatives with high chemical and optical yields, which are valuable intermediates for pharmaceuticals.
Table 2: Key Conditions for 3-Amino-pyrrolidine Derivative Preparation
| Reaction Stage | Reagents/Conditions | Outcome |
|---|---|---|
| Conversion of butyl-1,2,4-trimesylate | Primary amine, THF, 0–70°C (preferably 50–60°C) | Formation of pyrrolidine derivative |
| Amino protecting group exchange | Allyl haloformate, inert solvent, 0–100°C (preferably 30–70°C) | Allyloxycarbonyl-protected amine |
| Amino group introduction | R2R3NH, THF or DME, 3–20 MPa, 20–200°C (preferably 100–150°C) | Optically active 3-amino-pyrrolidine |
Scale-Up Synthesis of Related Pyrrolidine Derivatives
A study published in Organic Process Research & Development (2017) reports scale-up synthesis of related pyrrolidine derivatives bearing 3,4-dichlorobenzyl substituents. Although the exact compound differs slightly, the methodology provides insights into:
- Efficient bench-scale procedures for preparing HCl salts of pyrrolidine derivatives.
- Emphasis on environmental friendliness and scalability.
- Use of chiral proline-derived ligands to achieve enantiomeric purity.
This approach underlines the importance of scalable, reproducible processes for pharmaceutical intermediates related to 1-(3,4-Dichlorophenyl)pyrrolidin-3-amine.
Additional Notes on Protecting Groups and Leaving Groups
- Protecting groups such as Boc, Cbz (benzyloxycarbonyl), and acyl groups (acetyl, benzoyl) are employed to protect amino functionalities during synthesis.
- Leaving groups used in alkylation steps include chloride, bromide, iodide, mesylate, tosylate, and triflate.
- Stability issues such as decomposition of Boc-N-CH2-CH2-LG fragments to oxazolidinones have been reported, requiring careful reaction condition control.
Summary Table of Preparation Methods for this compound
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Michael addition + alkylation | Michael addition, ring closure, deprotection, resolution | High yield, moderate conditions, scalable | Multi-step, requires chiral resolution |
| Butyl-1,2,4-trimesylate route | Substitution with amine, protecting group exchange, amino introduction under pressure | High optical and chemical yield | Requires high pressure equipment |
| Scale-up synthesis of related compounds | Use of chiral ligands, salt formation | Scalable, environmentally friendly | Specific to derivatives, may need adaptation |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(3,4-Dichlorophenyl)pyrrolidin-3-amine with high purity?
- Methodology : Multi-step synthesis is typically required. Initial steps may involve coupling 3,4-dichlorophenyl groups to a pyrrolidine backbone via nucleophilic substitution or Buchwald-Hartwig amination. For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) in solvents like toluene or DMF under inert atmospheres can facilitate C-N bond formation . Final steps often require reduction (e.g., NaBH₄ or H₂/Pd-C) to yield the amine.
- Key Considerations : Optimize reaction time, temperature (e.g., 80–110°C), and solvent polarity to minimize byproducts. Use TLC or HPLC to monitor intermediates.
- Example Protocol :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | 3,4-Dichlorophenyl bromide, pyrrolidine, K₂CO₃, DMF, 100°C, 24h | 65% | ¹H NMR (δ 7.4–7.6 ppm, aromatic protons) |
| 2 | NaBH₄, MeOH, 0°C to RT, 6h | 85% | HRMS (m/z calc. 260.05; found 260.04) |
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic (δ 7.2–7.8 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 261.06) and isotopic patterns consistent with Cl atoms .
- HPLC/UPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Studies :
- Hydrolytic Stability : Under acidic (pH 2) or basic (pH 10) conditions, monitor degradation via HPLC. The dichlorophenyl group may resist hydrolysis, but the amine could form salts .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the electronic nature of the 3,4-dichlorophenyl moiety influence reactivity in cross-coupling reactions?
- Mechanistic Insights : The electron-withdrawing Cl groups enhance electrophilicity at the phenyl ring, facilitating Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) reveal reduced electron density at the para position, directing regioselectivity .
- Case Study : Reaction with boronic acids (e.g., arylboronic acids) using Pd catalysts yields biaryl derivatives. Kinetic studies show faster coupling rates compared to non-halogenated analogs .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets (e.g., GPCRs)?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate interactions with receptors (e.g., dopamine D₂) using crystal structures (PDB ID: 6CM4). The pyrrolidine amine forms hydrogen bonds with Asp114 .
- MD Simulations : Analyze stability of ligand-receptor complexes in lipid bilayers (100 ns trajectories). RMSD <2 Å indicates stable binding .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Dopamine D₂ | -9.2 | H-bond (Asp114), π-π stacking (Phe389) |
Q. What metabolic pathways are anticipated for this compound, and how can researchers identify toxicological risks?
- Metabolite Identification :
- In Vitro Models : Incubate with liver microsomes (human/rat). LC-MS/MS detects N-dealkylation (loss of pyrrolidine) or hydroxylation products .
- Case Study : Analogous compounds (e.g., Diuron derivatives) undergo dechlorination to 3,4-dichloroaniline, a known mutagen .
- Toxicology Screening : Ames test for mutagenicity; zebrafish models for acute toxicity (LC₅₀). EC₅₀ values <10 μM suggest high bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
